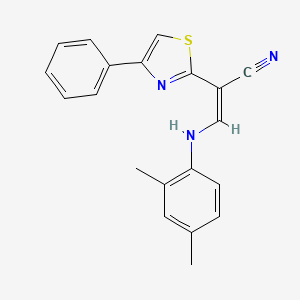

![molecular formula C23H18Cl2N2O2 B2922687 3-[1-(2,4-二氯苯基)-2-硝基乙基]-2-(4-甲苯基)-1H-吲哚 CAS No. 314257-85-7](/img/structure/B2922687.png)

3-[1-(2,4-二氯苯基)-2-硝基乙基]-2-(4-甲苯基)-1H-吲哚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

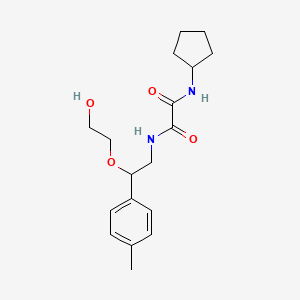

This compound is a complex organic molecule with the molecular formula C22H15Cl3N2O2 . It contains an indole core, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The indole core is substituted with various functional groups, including a 2,4-dichlorophenyl group, a nitroethyl group, and a 4-methylphenyl group .

Molecular Structure Analysis

The molecular structure of this compound is characterized by its indole core and various substituents. The presence of the nitro group and the dichlorophenyl group suggests that this compound may exhibit significant reactivity. The 4-methylphenyl group is a common substituent in many pharmaceutical compounds and may contribute to the compound’s potential biological activity .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the literature, indole derivatives are known to participate in a variety of chemical reactions. For example, they can undergo electrophilic substitution reactions at the C3 position of the indole ring .科学研究应用

合成技术

研究人员已经开发了各种吲哚衍生物的合成技术,重点是成本效益、温和的反应条件和高产率。例如,5-苯甲氧基-2-(4-苯甲氧基苯基)-3-甲基-1H-吲哚是通过涉及苯甲基化、还原、溴化和毕氏勒-默劳夫合成的过程合成的,突出了一种由于其低成本和高产率而适用于工业制备的方法 (左,2014)。

作为染料的潜力

吲哚衍生物已被研究作为染料的潜力。例如,通过将具有代表性的吲哚与脂肪酸酰氯或酸酐缩合来合成三核三甲基氰染料,从而产生颜色鲜艳的染料。这项研究证明了吲哚衍生物在合成复杂染料分子中的多功能性 (Majer,1960)。

抗菌性能

合成了新型的 3-[1-(3-硝基苯基)-乙基]-1-(吲哚-1-基) 取代的芳基/烷基膦酰/硫代膦酰/硒代膦酰-1H-吲哚衍生物,并表现出显着的抗菌和抗真菌活性。这些发现表明吲哚衍生物在开发新的抗菌剂方面的潜力 (Babu 等,2008)。

未来方向

The future research directions for this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its reactivity, and evaluation of its potential biological activity. Given the wide range of biological activities exhibited by indole derivatives, this compound could have potential applications in medicinal chemistry .

作用机制

Target of Action

The compound “3-[1-(2,4-dichlorophenyl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole” is a complex molecule with potential biological activity. Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives .

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of interactions with their targets, leading to various biochemical changes.

Biochemical Pathways

Indole derivatives are known to influence a wide range of biochemical pathways due to their diverse biological activities . For example, they can affect the metabolism of monoaminergic neurotransmitters, which play a key role in various neurological disorders .

Result of Action

Given the broad range of biological activities associated with indole derivatives, it can be inferred that this compound may have diverse effects at the molecular and cellular level .

属性

IUPAC Name |

3-[1-(2,4-dichlorophenyl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18Cl2N2O2/c1-14-6-8-15(9-7-14)23-22(18-4-2-3-5-21(18)26-23)19(13-27(28)29)17-11-10-16(24)12-20(17)25/h2-12,19,26H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VITPSJBDATXINU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(C[N+](=O)[O-])C4=C(C=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

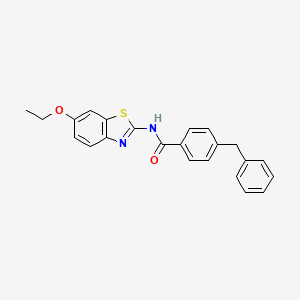

![2-(4-methoxyphenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)ethanesulfonamide](/img/structure/B2922607.png)

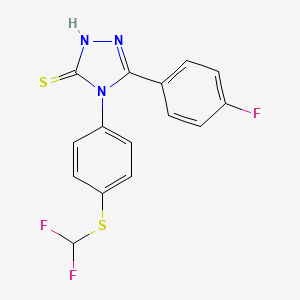

![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-2-oxo-2H-pyran-5-carboxamide](/img/structure/B2922614.png)

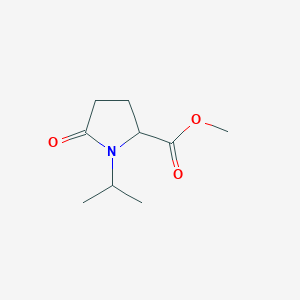

![Methyl 2-[4-phenyl-2-(2-pyridinyl)-1,3-thiazol-5-yl]acetate](/img/structure/B2922615.png)

![2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenethylacetamide](/img/structure/B2922621.png)

![Bicyclo[3.2.1]octane-3-sulfonyl chloride](/img/structure/B2922623.png)

![2-((1H-benzo[d]imidazol-2-yl)thio)acetamide hydrochloride](/img/structure/B2922625.png)